molecular formula C23H25N3O4 B1204120 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) CAS No. 72572-62-4

1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate)

Cat. No. B1204120
CAS RN: 72572-62-4
M. Wt: 407.5 g/mol
InChI Key: ZDDDGAXQARZPDM-UHFFFAOYSA-N
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Description

1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) is a chemical compound that is commonly used in scientific research. This compound has a variety of applications in the field of biochemistry and physiology, and its mechanism of action has been extensively studied.

Scientific Research Applications

  • Antineoplastic Activities : The bis[N-(2-propyl)carbamate] derivatives of similar compounds have been synthesized and tested for their reactivities and antineoplastic activities. Some derivatives showed significant activity against P388 lymphocytic leukemia (Anderson & Heider, 1986).

  • Evaluation as Antineoplastic Agents : A series of bis(hydroxymethyl)-substituted heterocycles, including pyrrole derivatives, were synthesized and evaluated for potential antineoplastic properties. However, none of the bis(carbamates) prepared were active against murine P388 lymphocytic leukemia (Anderson & Jones, 1984).

  • Synthesis and Antileukemic Activity : The synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles revealed that all of the bis(carbamates) were active in vivo against P388 lymphocytic leukemia, with one compound showing particularly high levels of activity (Anderson, Heider, Raju, & Yucht, 1988).

  • Potential Antitumor Agents : A study involved the synthesis of methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate bis(N-methylcarbamate) derivatives, indicating their potential as antitumor agents. However, the synthesized compounds were inactive against murine P388 lymphocytic leukemia (Anderson & Mulumba, 1984).

  • Synthesis and Evaluation of Chemical Reactivity : The synthesis of 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizine bis(2-propylcarbamate) and its derivatives as potential water-soluble prodrugs demonstrated varying levels of antineoplastic activity against murine P388 lymphocytic leukemia and B16 melanocarcinoma (Anderson, Chang, & Mcpherson, 1983).

  • Initiators of ε-Caprolactone Polymerization : Research on tridentate 2,5-bis(N-aryliminomethyl)pyrroles and their reactions with yttrium complexes explored their use as initiators for ε-caprolactone polymerization, demonstrating the versatility of pyrrole-based compounds in organometallic chemistry (Matsuo, Mashima, & Tani, 2001).

  • Antileukemic Activity of Derivatives : The synthesis and testing of phenyl-substituted derivatives of similar pyrrole bis(N-methylcarbamate) compounds showed significant antileukemic activity against P388 lymphocytic leukemia in mice (Anderson & Halat, 1979).

  • Chemical Reactivity and Antileukemic Activity : Studies on bis(N-methylcarbamate) and bis[N-(2-propyl)carbamate] derivatives of pyrrolo[1,2-c]thiazoles showed active compounds against murine P388 lymphocytic leukemia, with reactivities depending on the oxidation state of sulfur (Anderson & Mach, 1987).

properties

IUPAC Name

[1-methyl-4-(methylcarbamoyloxymethyl)-2,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-24-22(27)29-14-18-19(15-30-23(28)25-2)21(17-12-8-5-9-13-17)26(3)20(18)16-10-6-4-7-11-16/h4-13H,14-15H2,1-3H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDDGAXQARZPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCC1=C(N(C(=C1COC(=O)NC)C2=CC=CC=C2)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222884
Record name 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate)

CAS RN

72572-62-4
Record name 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072572624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC301486
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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